2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)-
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Overview
Description
2-Azabicyclo[222]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)- is a nitrogen-containing heterocyclic compound It is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions, often starting from simple precursors like cyclopentadiene and an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic processes: Utilizing catalysts to enhance the efficiency and selectivity of the reactions.
Continuous flow synthesis: Implementing continuous flow reactors to improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of nitro or hydroxyl derivatives.
Reduction: May result in the formation of amines or alcohols.
Substitution: Can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with a different ring structure.
2-Azabicyclo[2.2.1]heptane: A related compound with a smaller ring system.
Uniqueness
2-Azabicyclo[222]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(1R,4S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1 |
InChI Key |
BICQNBQLGTZYCQ-LPEHRKFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1[C@H](C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O |
Origin of Product |
United States |
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